2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid

physicochemical profiling medicinal chemistry log P

2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid (CAS 78409-55-9) is a heterocyclic organic compound bearing a 1,2,4-triazolidine-3,5-dione (urazole) core N‑substituted with a carboxymethyl group at position 4. Its molecular formula is C₄H₅N₃O₄, and its computed molecular weight is 159.10 g mol⁻¹.

Molecular Formula C4H5N3O4
Molecular Weight 159.101
CAS No. 78409-55-9
Cat. No. B2501242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid
CAS78409-55-9
Molecular FormulaC4H5N3O4
Molecular Weight159.101
Structural Identifiers
SMILESC(C(=O)O)N1C(=O)NNC1=O
InChIInChI=1S/C4H5N3O4/c8-2(9)1-7-3(10)5-6-4(7)11/h1H2,(H,5,10)(H,6,11)(H,8,9)
InChIKeyGPCMEVQQMDUXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid (CAS 78409-55-9) – Core Physicochemical Identity and Sourcing-Relevant Profile


2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid (CAS 78409-55-9) is a heterocyclic organic compound bearing a 1,2,4-triazolidine-3,5-dione (urazole) core N‑substituted with a carboxymethyl group at position 4. Its molecular formula is C₄H₅N₃O₄, and its computed molecular weight is 159.10 g mol⁻¹ [1]. The compound possesses three hydrogen‑bond donors and four hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 98.7 Ų, and a computed XLogP3‑AA of −1.3 [1]. These properties situate it as a highly polar, water‑compatible urazole derivative, fundamentally distinct from the more lipophilic 4‑aryl‑ or N‑acylated urazole analogs that dominate the hypolipidemic and anti‑inflammatory urazole literature. The compound is supplied as a research chemical with typical purities of ≥95 % .

Why 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid Cannot Be Replaced by Common Urazole Analogs


Urazole derivatives are not a single uniform class. The position‑4 substituent and the N‑acylation pattern at positions 1 and 2 profoundly alter physicochemical properties, synthetic utility, and biological activity. 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid carries a free carboxylic acid, which imparts high aqueous solubility, a strongly negative computed log P (−1.3), and a distinct hydrogen‑bonding capacity relative to 4‑phenyl‑, 4‑methyl‑, or N‑acetylated urazoles [1][2]. Substituting it with 4‑phenylurazole (XLogP3 = 0.7, TPSA = 61.4 Ų) or 1‑acetyl‑4‑phenyl‑1,2,4‑triazolidine‑3,5‑dione (APTD) would introduce a hydrophobic bias, reduce carboxylic‑acid‑dependent conjugation sites, and eliminate the ability to participate in acid‑driven purification or salt formation . These differences directly affect the rational selection of building blocks for medicinal‑chemistry campaigns, polymer chemistry, and metabolite‑mimetic design.

Quantitative Differentiation Evidence: 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid Versus Comparator Urazoles


Hydrophilicity Ranking: XLogP3 of −1.3 Places the Carboxymethyl Urazole as the Most Polar Core Scaffold Relative to Phenyl and Methyl Urazoles

The computed partition coefficient (XLogP3‑AA) of 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetic acid is −1.3 [1]. This is substantially more negative than that of urazole (−1.1) [2] and 4‑phenylurazole (0.7) , confirming that the carboxymethyl substituent drives a meaningful shift toward aqueous preference.

physicochemical profiling medicinal chemistry log P

Topological Polar Surface Area Exceeds 98 Ų – Superior to Common Aryl‑Urazole Intermediates for Solubility‑Driven Selection

The topological polar surface area (TPSA) of 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetic acid is 98.7 Ų [1]. In contrast, 4‑phenylurazole has a TPSA of 61.4 Ų , and urazole itself measures 70.2 Ų [2]. The 37 Ų increase relative to 4‑phenylurazole reflects the additional carboxylic acid H‑bond donors and acceptors.

drug-likeness polar surface area oral bioavailability

Hydrogen‑Bond Donor Count: Three Donors Enable Salt‑Bridged or Hydrogen‑Bonded Architectures Not Available with N‑Phenyl Urazoles

The target compound possesses three hydrogen‑bond donor sites (two urazole NH groups plus the carboxylic acid OH) [1]. 4‑Phenylurazole supplies only two donors (urazole NHs) . This extra donor enables the formation of more extensive hydrogen‑bonded networks in co‑crystals, salts, or polymeric assemblies.

crystal engineering supramolecular chemistry hydrogen bonding

Carboxylic Acid pKa: Enabling pH‑Dependent Purification and Salt Formation Unavailable for Neutral Urazole Derivatives

While an experimentally determined pKa for 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetic acid is not reported, the carboxylic acid proton of related carboxymethyl heterocycles typically exhibits a pKa in the range 3.0–4.5, well below the urazole NH pKa of ≈5.80 [1]. The predicted pKa of 4‑phenylurazole is 5.43 . This implies that the target compound will exist predominantly as a carboxylate anion at pH 5–7, whereas 4‑phenylurazole remains largely neutral under the same conditions.

purification salt formation ionization

Preferred Application Scenarios for 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid Driven by Quantitative Differentiation


Polar Fragment and Solubility‑Enhancing Building Block in Drug‑Discovery Libraries

With an XLogP3‑AA of −1.3 and a TPSA of 98.7 Ų, the compound is specifically suited for fragment‑based screening collections that require highly soluble, low‑lipophilicity scaffolds [1]. It can serve as a carboxylic acid handle for amide or ester conjugations, imparting urazole character while maintaining aqueous compatibility, outperforming 4‑phenylurazole (XLogP3 = 0.7) in solubility‑dependent assays.

Co‑Crystal and Salt Screening Campaigns Exploiting Three H‑Bond Donors and a Carboxylic Acid

The three hydrogen‑bond donor sites and the carboxylic acid pKa (inferred 3.0–4.5) make this compound a superior candidate for supramolecular synthon design relative to 4‑phenylurazole, which has only two donors and no ionizable proton in the neutral pH range [2]. Its multi‑point H‑bonding capability is valuable for crystal engineering and pharmaceutical co‑crystal patenting.

Urazole‑Tagged Intermediate for Bioconjugation and Metabolite Mimicry

The carboxymethyl group provides a natural anchor for amide bond formation with amine‑containing biomolecules, while the urazole core mimics the hydantoin or barbituric acid pharmacophore. In contrast, N‑acetyl‑ or N‑phenyl‑urazoles lack a free carboxyl for direct conjugation . This positions the compound favorably in the design of metabolite analogs (e.g., urazole‑acetic acid mimics of N‑acetyl‑aspartate).

Acid‑Base Extractable Urazole Building Block for Parallel Synthesis

The carboxylic acid functionality permits simple acid‑base workup sequences (e.g., NaHCO₃ extraction) for purification during parallel synthesis, a practical advantage over neutral urazoles such as 4‑phenylurazole or APTD [3]. This property is directly derived from the pKa differential established in Section 3 and is highly valued in medicinal chemistry production workflows.

Quote Request

Request a Quote for 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.